1-(3-Fluorobenzoyl)azetidin-3-ol

Description

BenchChem offers high-quality 1-(3-Fluorobenzoyl)azetidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluorobenzoyl)azetidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

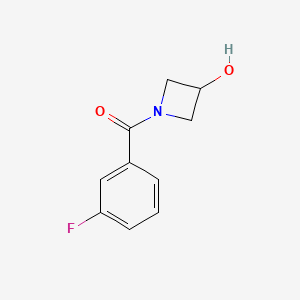

(3-fluorophenyl)-(3-hydroxyazetidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2/c11-8-3-1-2-7(4-8)10(14)12-5-9(13)6-12/h1-4,9,13H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHUPRZENLGRHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=CC=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 1-(3-Fluorobenzoyl)azetidin-3-ol: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Fluorobenzoyl)azetidin-3-ol, a fluorinated azetidine derivative of significant interest in medicinal chemistry. Due to its unique structural and physicochemical properties, the azetidine motif is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and receptor binding affinity. This guide will cover the chemical identity, potential suppliers, synthetic strategies, spectroscopic characterization, and applications of 1-(3-Fluorobenzoyl)azetidin-3-ol, serving as a vital resource for researchers engaged in the design and synthesis of novel therapeutics.

Introduction: The Rise of Azetidines in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in the field of drug discovery.[1] Their inherent ring strain and three-dimensional character offer a unique conformational rigidity that can favorably influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] The incorporation of an azetidine scaffold can lead to improved metabolic stability, enhanced solubility, and a lower pKa of the nitrogen atom compared to their larger pyrrolidine and piperidine counterparts.

The introduction of a fluorine atom, as seen in 1-(3-Fluorobenzoyl)azetidin-3-ol, can further modulate the properties of the molecule. Fluorine's high electronegativity can influence the electronic environment of the molecule, potentially enhancing binding interactions with biological targets and improving metabolic stability by blocking sites susceptible to oxidative metabolism.[3] This guide focuses specifically on the 3-fluorobenzoyl derivative of azetidin-3-ol, a valuable building block for the synthesis of more complex molecules in drug development programs.

Chemical Identity and Properties

Chemical Name: 1-(3-Fluorobenzoyl)azetidin-3-ol

PubChem CID: 63104902[4]

While a specific CAS number for this compound is not consistently reported across major chemical databases, its identity is well-defined by its structure and nomenclature. Researchers are advised to verify the identity of any procured material through analytical methods.

Molecular Formula: C₁₀H₁₀FNO₂

Molecular Weight: 195.19 g/mol

Structure:

Figure 1: Chemical structure of 1-(3-Fluorobenzoyl)azetidin-3-ol.

Sourcing and Procurement

Potential Suppliers of Azetidine Derivatives:

| Supplier Type | Examples | Notes |

| Specialty Chemical Providers | Apollo Scientific[5], BLDpharm[6], Fisher Scientific[7] | These suppliers offer a wide range of fluorinated azetidines and related building blocks. Custom synthesis services may also be available. |

| Chemical Marketplaces | ChemicalBook[8], PubChem | These platforms can be used to identify potential suppliers and compare offerings. |

Note: The availability of this specific compound may vary. It is advisable to contact multiple suppliers and inquire about lead times and purity specifications.

Synthetic Approaches

The synthesis of 1-(3-Fluorobenzoyl)azetidin-3-ol can be approached through several established methods for the acylation of azetidines. A common and straightforward strategy involves the reaction of azetidin-3-ol with 3-fluorobenzoyl chloride.

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from a protected azetidin-3-ol, followed by deprotection and acylation.

Figure 2: General synthetic workflow for 1-(3-Fluorobenzoyl)azetidin-3-ol.

Exemplary Experimental Protocol

This protocol is a representative example based on standard acylation procedures for azetidines and should be optimized for specific laboratory conditions.

Step 1: Preparation of Azetidin-3-ol

Azetidin-3-ol can be synthesized or obtained from commercial sources, often as a hydrochloride salt.[9] If starting from a protected version like 1-Boc-azetidin-3-ol, deprotection is necessary.

Step 2: Acylation of Azetidin-3-ol

-

Reaction Setup: To a solution of azetidin-3-ol (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is added a base (e.g., triethylamine or diisopropylethylamine, 1.1-1.5 equivalents) at 0 °C.

-

Addition of Acylating Agent: A solution of 3-fluorobenzoyl chloride (1.0-1.1 equivalents) in the same solvent is added dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

-

Work-up and Purification: Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-(3-Fluorobenzoyl)azetidin-3-ol.

Causality Behind Experimental Choices:

-

Aprotic Solvent: An aprotic solvent is used to prevent reaction with the acyl chloride.

-

Base: A non-nucleophilic organic base is used to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.

-

Low Temperature: The initial reaction is carried out at 0 °C to control the exothermic nature of the acylation and minimize potential side reactions.

Spectroscopic Characterization (Predicted)

While experimental spectral data for 1-(3-Fluorobenzoyl)azetidin-3-ol is not widely published, a prediction of its ¹H and ¹³C NMR spectra can be made based on the analysis of similar structures.

Predicted ¹H NMR Spectrum

-

Aromatic Protons: Signals corresponding to the protons on the 3-fluorophenyl ring are expected in the aromatic region (δ 7.0-8.0 ppm). The fluorine substitution will result in characteristic splitting patterns.

-

Azetidine Ring Protons: The protons on the azetidine ring will appear as multiplets in the upfield region (δ 3.5-5.0 ppm). The proton attached to the carbon bearing the hydroxyl group is expected to be a multiplet around δ 4.5 ppm.

-

Hydroxyl Proton: The hydroxyl proton will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon: A signal for the amide carbonyl carbon is expected in the downfield region (δ 165-175 ppm).

-

Aromatic Carbons: The carbons of the 3-fluorophenyl ring will appear in the aromatic region (δ 110-165 ppm). The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant.

-

Azetidine Ring Carbons: The carbons of the azetidine ring are expected to resonate in the upfield region (δ 50-70 ppm).

Applications in Drug Discovery and Development

The 1-(3-Fluorobenzoyl)azetidin-3-ol scaffold is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The azetidine-3-ol moiety provides a handle for further functionalization, while the 3-fluorobenzoyl group can serve as a key binding element or a metabolically stable aromatic substituent.

Potential Therapeutic Areas:

-

Oncology: Azetidine derivatives have been explored as kinase inhibitors and anticancer agents.[2]

-

Infectious Diseases: The azetidine ring is a core component of some antibacterial agents.

-

Central Nervous System (CNS) Disorders: The rigid nature of the azetidine ring makes it an attractive scaffold for CNS-targeting drugs.[10]

Figure 3: Potential applications of 1-(3-Fluorobenzoyl)azetidin-3-ol in drug discovery.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11][12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

In case of exposure, seek immediate medical attention. For eye contact, flush with copious amounts of water for at least 15 minutes. For skin contact, wash with soap and water. If inhaled, move to fresh air.

Conclusion

1-(3-Fluorobenzoyl)azetidin-3-ol represents a valuable and versatile building block for the synthesis of novel drug candidates. Its unique combination of a rigid azetidine core and a fluorinated aromatic moiety offers significant potential for modulating the physicochemical and biological properties of lead compounds. While specific data for this compound is still emerging, the general understanding of azetidine and fluorine chemistry provides a strong foundation for its application in medicinal chemistry. This guide serves as a starting point for researchers looking to leverage the potential of this promising scaffold in their drug discovery efforts.

References

-

PubChem. 1-(3-Fluorobenzoyl)azetidin-3-ol. Available from: [Link][4]

- Wiley-VCH.

- International Paint.

- The Royal Society of Chemistry.

- Thermo Fisher Scientific.

-

Synthesis of Fluoro Benzothiazoles[4] Comprising Azetidinone Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. 2012.

- Thermo Fisher Scientific.

-

NextSDS. 3-(fluoromethyl)azetidin-3-ol hydrochloride. Available from: [Link][13]

-

Cheekatla, S. R. Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. 2026, 18(3), 303-337.[1]

- Benchchem. Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry.

- Tokyo Chemical Industry.

- Google Patents.

- Azetidines in medicinal chemistry: emerging applic

- AFG Bioscience LLC.

- Feula, B.

-

Pharmaffiliates. Azetidin-3-ol Hydrochloride Salt. Available from: [Link][9]

-

Al-Amiery, A. A., et al. Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Al-Muthanna Journal of Pure Sciences. 2020, 7(2).

- Bott, T. M., & West, F. G. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. 2012, 84(1), 223.

- Uesugi, S., et al. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. 2022.

-

Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. 2015, 58(21), 8358-8397.[3]

- PubChemLite. 3-(azetidin-3-yl)propan-1-ol hydrochloride.

- Benchchem. N3-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDINECARBOXAMIDE.

- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. 2024.

- Chemenu. cas 1054483-33-8|| where to buy 1-(4-bromobenzyl)azetidin-3-ol.

- Preprints.org.

- ResearchGate. H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. 2025.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(3-Fluorobenzoyl)azetidin-3-ol | C10H10FNO2 | CID 63104902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fluorinated Azetidines Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 6. 1341518-65-7|1-(3-Fluorobenzyl)azetidin-3-ol|BLD Pharm [bldpharm.com]

- 7. Azetidines | Fisher Scientific [fishersci.co.uk]

- 8. Azetidin-3-ol | 45347-82-8 [chemicalbook.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 12. fishersci.com [fishersci.com]

- 13. nextsds.com [nextsds.com]

- 14. americanelements.com [americanelements.com]

- 15. Azetidin-3-one | C3H5NO | CID 1516505 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profiling of 1-(3-Fluorobenzoyl)azetidin-3-ol: A Comprehensive Technical Guide

Executive Summary

In modern medicinal chemistry, azetidines have transitioned from synthetic curiosities to privileged structural motifs. Their incorporation into drug candidates improves metabolic stability and provides rigid, three-dimensional spatial vectors compared to acyclic amines[1]. 1-(3-Fluorobenzoyl)azetidin-3-ol (Chemical Formula: C₁₀H₁₀FNO₂, Exact Mass: 195.0696 Da) is a highly functionalized building block featuring a hydrogen-bond donating hydroxyl group, a conformationally restricted azetidine core, and a lipophilic 3-fluorophenyl pharmacophore.

As a Senior Application Scientist, I have designed this guide to move beyond merely listing data. Here, we will explore the causality behind the spectroscopic behavior of this molecule. By establishing a self-validating analytical system using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR), researchers can achieve unequivocal structural confirmation.

Mass Spectrometry (ESI-QTOF MS): Intact Mass and Fragmentation Dynamics

Analytical Causality

To confirm the molecular weight and primary connectivity, Electrospray Ionization (ESI) is the method of choice. ESI is a "soft" ionization technique that transfers analytes from the solution phase into the gas phase with minimal residual internal energy, thereby preventing the spontaneous degradation of the molecule[2],[3]. Because 1-(3-Fluorobenzoyl)azetidin-3-ol contains a Lewis basic amide carbonyl and a hydroxyl group, it readily accepts a proton to form the[M+H]⁺ pseudo-molecular ion.

To achieve a self-validating result, we induce fragmentation using Collision-Induced Dissociation (CID). The amide C-N bond is the most labile linkage. Cleavage of this bond generates a highly stable acylium ion (the 3-fluorobenzoyl cation), which serves as a diagnostic structural fingerprint[4].

Step-by-Step Protocol

-

Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol/Water (1:1 v/v). Add 0.1% formic acid to lower the pH and promote efficient protonation.

-

Ionization: Inject the sample into the ESI source at a flow rate of 10 µL/min. Set the capillary voltage to +3.0 kV (Positive Ion Mode) and the desolvation temperature to 250 °C.

-

Acquisition: Acquire the MS1 spectrum (m/z 50–500) to identify the intact mass.

-

Fragmentation: Isolate the [M+H]⁺ precursor ion (m/z 196.1) in the quadrupole and apply a collision energy of 20 eV using argon gas to acquire the MS2 (MS/MS) spectrum.

Quantitative Data Summary

| m/z Value | Ion Type | Relative Abundance | Structural Assignment |

| 196.07 | [M+H]⁺ | 100% (Base Peak) | Intact protonated molecular ion. |

| 218.05 | [M+Na]⁺ | 45% | Sodium adduct (chelated by C=O and -OH). |

| 123.02 | [C₇H₄FO]⁺ | 60% | 3-fluorobenzoyl cation (Acylium ion via C-N cleavage). |

| 95.03 | [C₆H₄F]⁺ | 25% | Fluorophenyl cation (Loss of CO from m/z 123.02). |

Infrared Spectroscopy (ATR-FTIR): Vibrational Causality

Analytical Causality

Attenuated Total Reflectance (ATR) FTIR relies on the phenomenon of total internal reflection. When an IR beam reflects off the internal surface of a high-refractive-index crystal (e.g., diamond), it generates an evanescent wave that penetrates a few micrometers into the sample[5],[6]. This allows for the direct, non-destructive analysis of the solid analyte without the need for KBr pellet pressing.

The intensity of an IR band is proportional to the square of the change in the dipole moment during the vibration. Because the C-F bond is highly polarized, its stretching vibration induces a massive dipole change, making the C-F stretch one of the most dominant features in the fingerprint region.

Step-by-Step Protocol

-

Background Calibration: Clean the diamond ATR crystal with isopropanol. Expose the crystal to ambient air and collect a background spectrum to subtract atmospheric CO₂ and H₂O.

-

Sample Application: Place ~2 mg of the solid 1-(3-Fluorobenzoyl)azetidin-3-ol directly onto the center of the crystal.

-

Compression: Lower the pressure anvil until an optimal optical contact is achieved (indicated by the software's pressure gauge).

-

Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 scans to maximize the signal-to-noise ratio.

Quantitative Data Summary

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Causality / Note |

| ~3350 | Broad, Strong | O-H Stretch | Broadened due to intermolecular hydrogen bonding in the solid state. |

| ~1645 | Strong | Amide C=O Stretch | Lower frequency than a standard ketone due to nitrogen lone-pair delocalization. |

| 1590, 1450 | Medium | Aromatic C=C | Skeletal ring breathing vibrations of the fluorophenyl group. |

| ~1220 | Very Strong | C-F Stretch | Dominant peak due to the extreme electronegativity of fluorine. |

Nuclear Magnetic Resonance (NMR): Spin Dynamics and Amide Rotamers

Analytical Causality

NMR spectroscopy provides the ultimate proof of atomic connectivity. For this analysis, DMSO-d₆ is deliberately selected over CDCl₃. DMSO is a strong hydrogen-bond acceptor that binds to the hydroxyl proton, drastically slowing its chemical exchange rate. This allows us to observe the scalar coupling between the -OH proton and the adjacent C3 methine proton as a distinct doublet, rather than a broad, featureless singlet.

The Rotamer Effect: Tertiary amides, such as N-aroyl azetidines, exhibit restricted rotation around the C-N partial double bond[7],[8]. Because the amide bond is planar, the carbonyl oxygen exerts an anisotropic deshielding cone over the azetidine ring. The CH₂ group syn to the carbonyl oxygen is deshielded relative to the CH₂ group anti to it. Consequently, the four azetidine CH₂ protons—which would appear as a single signal in a free amine—split into two distinct multiplets.

Step-by-Step Protocol

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% TMS as an internal standard.

-

Shimming & Tuning: Transfer the sample to a 5 mm NMR tube. Insert into a 400 MHz spectrometer, lock the deuterium signal, and perform gradient shimming.

-

Acquisition:

-

¹H NMR: 16 scans, 298 K, relaxation delay (D1) = 1.5 s.

-

¹³C NMR: 512 scans, 298 K, D1 = 2.0 s (proton-decoupled).

-

¹⁹F NMR: 16 scans, 298 K (proton-decoupled).

-

Quantitative Data Summaries

¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.52 | td (J = 8.0, 6.0 Hz) | 1H | Aromatic H-5' (meta to F) |

| 7.48 | dt (J = 7.5, 1.5 Hz) | 1H | Aromatic H-6' (para to F) |

| 7.45 | dt (J = 9.5, 2.0 Hz) | 1H | Aromatic H-2' (ortho to F) |

| 7.40 | m | 1H | Aromatic H-4' (ortho to F) |

| 5.75 | d (J = 6.0 Hz) | 1H | Hydroxyl (-OH) |

| 4.55 | m | 1H | Azetidine C3-H (Methine) |

| 4.35 | m | 2H | Azetidine CH₂ (syn to C=O) |

| 3.95 | m | 2H | Azetidine CH₂ (anti to C=O) |

¹³C NMR Data (100 MHz, DMSO-d₆)

Note: The ¹⁹F nucleus (spin 1/2, 100% natural abundance) splits the aromatic carbon signals via heteronuclear spin-spin coupling.

| Chemical Shift (ppm) | Multiplicity | JC-F (Hz) | Assignment |

| 168.5 | s | - | Amide Carbonyl (C=O) |

| 162.4 | d | 246.0 | Aromatic C-3' (ipso to F) |

| 135.2 | d | 7.5 | Aromatic C-1' (ipso to C=O) |

| 130.6 | d | 8.2 | Aromatic C-5' (meta to F) |

| 123.8 | d | 3.1 | Aromatic C-6' (para to F) |

| 118.2 | d | 21.5 | Aromatic C-4' (ortho to F) |

| 114.7 | d | 22.8 | Aromatic C-2' (ortho to F) |

| 61.5 | s | - | Azetidine C-3 (CH-OH) |

| 59.2, 56.4 | s | - | Azetidine C-2 / C-4 (Rotameric split) |

¹⁹F NMR Data (376 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| -112.5 | m | Aromatic Fluorine (Ar-F) |

Multi-Modal Validation Workflow

To ensure scientific integrity, these three analytical techniques must be treated as a unified, self-validating system. The workflow below illustrates how orthogonal data streams converge to confirm the molecular structure.

Multi-modal spectroscopic validation workflow for 1-(3-Fluorobenzoyl)azetidin-3-ol.

Conclusion

The spectroscopic profiling of 1-(3-Fluorobenzoyl)azetidin-3-ol requires a deep understanding of physical chemistry and molecular dynamics. By leveraging ESI-MS for intact mass and acylium ion fragmentation, ATR-FTIR for dipole-driven functional group identification, and Multinuclear NMR to map atomic connectivity and amide rotamerism, researchers can establish an unassailable, self-validating proof of structure.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. acdlabs.com [acdlabs.com]

- 5. mt.com [mt.com]

- 6. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 7. jesi.astr.ro [jesi.astr.ro]

- 8. BJOC - Chromatographically separable rotamers of an unhindered amide [beilstein-journals.org]

Strategic Implementation of 3-Fluoro Substitution in Benzoyl Compounds: A Technical Guide for Medicinal Chemistry

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine is a cornerstone of lead optimization. Specifically, the introduction of a fluorine atom at the meta position (3-fluoro) of a benzoyl moiety has emerged as a privileged structural modification. As a Senior Application Scientist, I have observed firsthand how this specific bioisosteric replacement can rescue failing lead compounds by simultaneously resolving pharmacokinetic liabilities and enhancing target affinity. This whitepaper provides an in-depth mechanistic analysis of the 3-fluorobenzoyl motif, supported by quantitative data, validated experimental workflows, and authoritative literature.

The Physicochemical Paradigm of the 3-Fluorobenzoyl Motif

The success of the 3-fluorobenzoyl group lies in the unique physicochemical properties of the fluorine atom and its specific geometric relationship to the carbonyl group.

-

Steric Bioisosterism: Fluorine has a van der Waals radius of 1.47 Å, making it the smallest substituent after hydrogen (1.20 Å). This allows the 3-fluoro group to closely mimic hydrogen, fitting into existing target binding pockets without introducing detrimental steric clashes (1)[1].

-

Bond Thermodynamics: The carbon-fluorine (C-F) bond is exceptionally strong (105.4 kcal/mol) compared to the carbon-hydrogen (C-H) bond (98.8 kcal/mol)[1]. This thermodynamic stability is the primary driver for improved metabolic resistance.

-

Inductive Electron Withdrawal (-I Effect): As the most electronegative element, fluorine exerts a strong inductive pull across the aromatic system. Positioned meta to the carbonyl, it avoids direct resonance (+R) conflict, maximizing the modulation of the molecule's overall dipole moment and lowering the pKa of adjacent basic amines.

Pharmacokinetic and Pharmacodynamic Modulation

Overcoming Metabolic Liabilities

Cytochrome P450 (CYP450) enzymes frequently target electron-rich aromatic rings for oxidative metabolism (hydroxylation). The meta position of a benzoyl group is a well-documented metabolic "soft spot." By replacing the vulnerable C-H bond with a robust C-F bond, oxidative metabolism is effectively blocked. For instance, in the development of 11β-HSD1 inhibitors, replacing an unsubstituted ring with a fluorinated analog yielded up to a 5-fold increase in mouse liver microsome (MLM) half-life[1].

Attenuating Basicity to Reduce Off-Target Toxicity

Highly basic amines (e.g., piperidines) often lead to off-target binding, most notoriously causing hERG channel inhibition (cardiotoxicity) and high phospholipidosis risk. The strong inductive effect of the 3-fluorobenzoyl group can pull electron density away from these basic centers. In the optimization of AMPK activators, the introduction of a 3-fluoro substituent significantly attenuated the basicity of the piperidine moiety. This single modification lowered hERG inhibition from an IC50 of 4.7 µM to a safe 69 µM, while profoundly reducing in vivo rat clearance from 150 to 17 mL/min/kg (2)[2].

Enhancing Target Affinity via Conformational Targeting

Beyond pharmacokinetics, the 3-fluoro substitution can drive direct target engagement through multipolar interactions and shape complementarity:

-

HDAC6 Inhibitors: Crystallographic data reveals that the meta-fluoro substituent of fluorophenylhydroxamates binds exclusively within a highly specific aromatic crevice defined by residues F583 and F643, maintaining an IC50 of 121 nM without perturbing the core binding conformation (3)[3].

-

KAT6A Inhibitors: In the optimization of histone acetyltransferase inhibitors, a meta-fluoro substitution (compound 32) improved the IC50 to 0.13 µM by optimizing the hydrophobic fit within the acetyl-CoA binding site (4)[4].

-

PI3Kδ Inhibitors: Computational workflows and binding assays demonstrated that meta-fluoro derivatives exhibit superior binding profiles, largely because the substitution subtly alters the orientation of the carbonyl oxygen, optimizing hydrogen bonding networks (5)[5].

Caption: Logical framework mapping 3-fluoro substitution to pharmacological outcomes.

Quantitative Data Summary

The following table synthesizes the quantitative impact of 3-fluoro substitution across various therapeutic targets, demonstrating its universal utility in lead optimization.

| Compound Class / Target | Unsubstituted / Lead Metric | 3-Fluoro Substituted Metric | Causality / Mechanism of Action |

| AMPK Activators | hERG IC50: 4.7 µMClearance: 150 mL/min/kg | hERG IC50: 69 µMClearance: 17 mL/min/kg | Inductive pull attenuates piperidine basicity; blocks metabolic liability. |

| 11β-HSD1 Inhibitors | MLM Half-life: Baseline (1x) | MLM Half-life: 5-fold increase | Strong C-F bond resists CYP450-mediated oxidative metabolism. |

| KAT6A Inhibitors | IC50: 1.0 µM (Initial Lead) | IC50: 0.13 µM (meta-fluoro) | Enhanced hydrophobic/electrostatic fit in the Acetyl-CoA pocket. |

| HDAC6 Inhibitors | IC50: 120 nM | IC50: 121 nM (meta-difluoro) | Favorable binding in the F583/F643 aromatic crevice without steric clash. |

Systems-Level Workflows and Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis and pharmacokinetic evaluation of 3-fluorobenzoyl derivatives. Causality is built into the workflow: every step includes a validation checkpoint to prevent the propagation of errors.

Protocol 1: Synthesis of 3-Fluorobenzoyl Scaffolds

Causality Check: Direct amidation of carboxylic acids can suffer from poor yields due to steric hindrance. Pre-activation to an acyl chloride ensures a highly reactive electrophile, driving the reaction to completion.

-

Activation: Dissolve 3-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF. Stir at room temperature for 2 hours.

-

Self-Validation: Quench a 10 µL aliquot in methanol. Analyze via LC-MS to confirm the complete conversion of the acid to the corresponding methyl ester (verifying acyl chloride formation).

-

-

Coupling: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride. Redissolve in anhydrous DCM and add dropwise to a 0 °C solution containing the target amine (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq).

-

Self-Validation: Monitor by TLC (Hexanes/EtOAc) until the primary amine spot is completely consumed, ensuring no unreacted starting material complicates purification.

-

-

Purification: Wash the organic layer sequentially with 1N HCl (to remove unreacted amines) and saturated NaHCO3 (to remove unreacted acids). Purify the concentrated crude via flash chromatography. Confirm final purity (>95%) via analytical HPLC and structural integrity via 1H and 19F NMR.

Protocol 2: In Vitro Microsomal Stability Assay (MLM/HLM)

Causality Check: To prove that the 3-fluoro substitution improves metabolic stability, we must isolate enzymatic degradation from chemical instability. This requires strict parallel controls.

-

Preparation: Prepare a 1 µM solution of the 3-fluorobenzoyl test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL of pooled liver microsomes (MLM or HLM).

-

Incubation & Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system.

-

Self-Validation: Run a parallel negative control lacking NADPH. If the compound degrades in this control, the instability is chemical (e.g., hydrolysis), not CYP450-mediated metabolism. Run a positive control (e.g., Verapamil) to confirm microsomal enzyme viability.

-

-

Quenching: At designated time points (0, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a known internal standard (IS).

-

Quantification: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance ( CLint ) from the slope of the natural log of the remaining compound percentage versus time.

Caption: Step-by-step workflow for synthesizing and validating the metabolic stability of compounds.

Conclusion

The 3-fluoro substitution on a benzoyl ring is far more than a simple halogen swap; it is a highly calculated bioisosteric maneuver. By understanding the causality behind its effects—namely, the inductive attenuation of basicity, the thermodynamic shielding of metabolic soft spots, and the precise geometric fit in target crevices—medicinal chemists can systematically deploy this motif to transform flawed hits into viable clinical candidates.

References

-

Importance of Fluorine in Benzazole Compounds - PMC (nih.gov). 1

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - MDPI (mdpi.com). 2

-

Discovery of Benzoylsulfonohydrazides as Potent Inhibitors of the Histone Acetyltransferase KAT6A - Journal of Medicinal Chemistry (acs.org).4

-

Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow - PMC (nih.gov). 5

-

Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6 - Biochemistry (acs.org). 3

Sources

- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry and Application of N-Aroylazetidin-3-ols: A Technical Guide for Medicinal Chemists

Executive Summary

The azetidine ring—a highly strained, four-membered nitrogenous heterocycle—has transitioned from a synthetic curiosity to a privileged scaffold in modern drug discovery[1]. Specifically, N-aroylazetidin-3-ols represent a highly versatile class of compounds where the azetidine nitrogen is acylated with an aroyl group, and the 3-position bears a hydroxyl moiety. This unique structural topology offers medicinal chemists a rigidified, metabolically stable bioisostere for morpholines, piperazines, and pyrrolidines, while providing two orthogonal vectors (the N-aroyl group and the 3-hydroxyl group) for further functionalization[2].

This whitepaper provides an in-depth analysis of the structural dynamics, synthetic methodologies, and pharmaceutical applications of N-aroylazetidin-3-ols, grounded in field-proven protocols and causality-driven experimental design.

Structural Dynamics and Electronic Properties

The incorporation of an azetidine ring into a drug candidate fundamentally alters its physicochemical profile. The inherent ring strain of the azetidine core (approximately 26 kcal/mol) forces the internal bond angles to ~90°, which subsequently expands the external bond angles[3].

When the azetidine nitrogen is conjugated to an aroyl group (forming an N-aroylazetidine), the classical planarity of the amide bond is perturbed. X-ray crystallographic and NMR studies demonstrate that N-aroylazetidines exhibit significant nitrogen pyramidalization in the solid state[4]. Furthermore, the rotational barrier of the amide bond in azetidine derivatives is unusually low (approx. 16.0 kcal/mol) compared to unstrained acyclic amides[4].

For drug development professionals, this low rotational barrier and altered geometry mean that N-aroylazetidin-3-ols can rapidly sample conformational space to achieve optimal binding geometries within target protein pockets, minimizing the entropic penalty of binding.

Quantitative Structural Parameters

Table 1: Comparative Electronic and Structural Parameters of Amide Scaffolds

| Scaffold Type | Amide Rotational Barrier (ΔG‡, kcal/mol) | Nitrogen Geometry | Ring Strain (kcal/mol) | Primary Pharmaceutical Utility |

| N-Aroylazetidine | ~16.0 | Pyramidalized | ~26.0 | Rigidified linkers, bioisosteres |

| N-Aroylpyrrolidine | ~18.5 | Planar | ~6.0 | Peptidomimetics |

| Acyclic N-Alkyl Amide | >20.0 | Planar | 0.0 | Flexible linkers |

(Data synthesized from structural analyses of azetidine amides[4])

Pharmaceutical Applications: PROTACs, ADCs, and Targeted Inhibitors

The orthogonal reactivity of the 3-hydroxyl group and the azetidine nitrogen makes azetidin-3-ol hydrochloride a premier building block in the synthesis of complex therapeutics[5].

-

PROTACs and ADCs: Azetidin-3-ol hydrochloride is commercially utilized as a non-cleavable linker in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)[6]. The N-aroylation of this core often serves as the attachment point to the E3 ligase ligand (e.g., thalidomide derivatives) or the target protein ligand, while the 3-OH is etherified to tune aqueous solubility and linker rigidity.

-

PET Tracers and MAGL Inhibitors: In the development of monoacylglycerol lipase (MAGL) inhibitors for neurological imaging, piperazinyl azetidine skeletons have been heavily utilized. The azetidin-3-ol core allows for the "tail-switching" strategy, enabling the synthesis of both reversible and irreversible PET tracers by modifying the N-aroyl and carbamate linkages[2].

Fig 1. Integration of N-aroylazetidin-3-ol linkers in PROTAC-mediated degradation pathways.

Synthetic Methodologies and Experimental Workflows

The synthesis of N-aroylazetidin-3-ols generally proceeds via a robust, three-stage workflow: (1) Core construction of a protected azetidin-3-ol, (2) Deprotection, and (3) N-Aroylation[7].

Fig 2. Stepwise synthetic workflow for N-aroylazetidin-3-ols from basic precursors.

Optimization of N-Aroylation Conditions

Selecting the correct coupling condition is critical. The azetidine nitrogen is sterically hindered and highly sensitive to harsh conditions.

Table 2: Reagent Selection for N-Aroylation of Azetidin-3-ol

| Coupling Reagent System | Yield Range | Causality / Rationale for Selection |

| Ar-COCl + Triethylamine | 80 - 95% | Ideal for stable, commercially available aroyl chlorides. Fast reaction, but requires strictly anhydrous conditions. |

| Ar-COOH + EDC·HCl / HOBt | 75 - 90% | Preferred. EDC produces water-soluble urea byproducts, avoiding the difficult purification associated with DCC. HOBt forms a highly reactive ester, overcoming the steric hindrance of the azetidine ring[2]. |

| Ar-COOH + DCC / DMAP | 50 - 65% | Not recommended. Dicyclohexylurea (DCU) byproduct is notoriously difficult to separate from polar azetidin-3-ol derivatives[8]. |

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure structural integrity and high yield.

Protocol A: Synthesis of the Core (1-Benzhydrylazetidin-3-ol)

Rationale: Benzhydrylamine is explicitly chosen over benzylamine. The extreme steric bulk of the benzhydryl group prevents over-alkylation during the reaction with epichlorohydrin and facilitates the direct crystallization of the product without column chromatography, ensuring a scalable and economical process[7].

-

Reagent Mixing: To a stirred solution of benzhydrylamine (1.0 equiv) in methanol (0.5 M), add epichlorohydrin (1.05 equiv) dropwise at 0 °C.

-

Cyclization: Heat the mixture to 65 °C for 72 hours. Causality: The prolonged heating is required to overcome the high activation energy associated with closing the strained four-membered ring.

-

Workup: Concentrate the solvent in vacuo. Triturate the resulting crude residue with cold diethyl ether. The 1-benzhydrylazetidin-3-ol will precipitate as a highly pure white solid (Yield: ~80%)[7].

Protocol B: Deprotection to Azetidin-3-ol Hydrochloride

Rationale: Hydrogenolysis is utilized because the azetidine ring is highly susceptible to ring-opening under strong acidic or basic cleavage conditions.

-

Hydrogenation: Dissolve 1-benzhydrylazetidin-3-ol in methanol. Add 10% Pd/C (10% w/w) and concentrated HCl (1.1 equiv).

-

Reaction: Stir vigorously under a hydrogen atmosphere (balloon pressure, 1 atm) at room temperature for 24 hours[1].

-

Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Critical Step: Do not let the Celite pad dry out, as finely divided palladium is pyrophoric.

-

Isolation: Concentrate the filtrate to yield azetidin-3-ol hydrochloride as a hygroscopic solid. Store under inert gas[6].

Protocol C: N-Aroylation via EDC/HOBt Coupling

Rationale: This method is highly tolerant of the unprotected 3-hydroxyl group, selectively acylating the more nucleophilic secondary amine without requiring transient O-protection[2].

-

Activation: In a flame-dried flask, dissolve the target aryl carboxylic acid (Ar-COOH, 1.0 equiv) in anhydrous DMF (0.2 M). Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at room temperature for 30 minutes to form the active ester.

-

Coupling: Add azetidin-3-ol hydrochloride (1.1 equiv) followed by N,N-diisopropylethylamine (DIPEA, 3.0 equiv). Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl salt of the azetidine and acts as an acid scavenger without competing for the active ester.

-

Completion: Stir for 12 hours. Quench with saturated aqueous NaHCO3. Extract with ethyl acetate (3x).

-

Purification: Wash the organic layer with brine, dry over Na2SO4, and purify via flash chromatography (DCM/MeOH gradient) to yield the pure N-aroylazetidin-3-ol.

Sources

- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 2. Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a ‘tail switching’ strategy on a piperazinyl azetidine skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 45347-82-8: azetidin-3-ol | CymitQuimica [cymitquimica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Azetidin-3-ol | 45347-82-8 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

An In-depth Technical Guide to the Physicochemical Properties of Fluorinated Azetidine Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorinated Azetidines in Modern Drug Discovery

Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as crucial motifs in medicinal chemistry. Their unique structural features, including high ring strain and a three-dimensional character, offer distinct advantages in designing bioactive molecules with improved pharmacokinetic properties such as solubility and metabolic stability.[1] The strategic incorporation of fluorine into the azetidine scaffold further enhances its utility, allowing for fine-tuning of key physicochemical parameters that govern a drug's behavior in biological systems.[2][3]

Fluorine, being the most electronegative element, imparts profound electronic effects when substituted for hydrogen. This seemingly simple substitution can dramatically alter a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences.[4] Understanding and harnessing these effects is paramount for medicinal chemists aiming to optimize lead compounds into successful drug candidates. This guide provides a comprehensive overview of the core physicochemical properties of fluorinated azetidine derivatives, offering field-proven insights into their behavior and detailed methodologies for their characterization.

The Impact of Fluorination on the Physicochemical Landscape of Azetidines

The introduction of fluorine onto the azetidine ring is a powerful tool for modulating molecular properties. The effects are often multifaceted, stemming from a combination of inductive electron withdrawal, conformational control, and altered metabolic susceptibility.

Basicity (pKa): A Tale of Inductive Effects

The basicity of the azetidine nitrogen is a critical parameter influencing a compound's solubility, receptor interactions, and potential for off-target effects. Fluorination provides a predictable means of attenuating this basicity. The strong electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom, thereby lowering its pKa.[5]

The magnitude of this pKa reduction is dependent on the number of fluorine atoms and their proximity to the nitrogen. For instance, the pKa of azetidine is approximately 11.29, while the introduction of a single fluorine atom at the 3-position can significantly lower this value. Gem-difluorination at the 3-position results in an even more pronounced decrease in basicity.[6]

| Compound | Structure | pKa |

| Azetidine | ~11.29 | |

| 3-Fluoroazetidine | Lower than Azetidine | |

| 3,3-Difluoroazetidine | Significantly lower than Azetidine |

A qualitative comparison of the effect of fluorination on the pKa of the azetidine ring. The electron-withdrawing fluorine atoms decrease the electron density on the nitrogen, reducing its basicity.

This modulation of pKa is a key strategy in drug design. By reducing the basicity of a lead compound, medicinal chemists can mitigate potential liabilities associated with high basicity, such as hERG channel inhibition, while maintaining the necessary interactions for therapeutic efficacy.[7]

Lipophilicity (LogP/LogD): A Balancing Act

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on lipophilicity is more complex than its effect on pKa and is highly context-dependent.[6]

While the replacement of hydrogen with fluorine generally increases lipophilicity, the overall effect on a molecule as a whole can vary.[8] In the case of fluorinated azetidines, the introduction of polar C-F bonds can sometimes lead to a decrease in lipophilicity, particularly when the fluorination pattern creates a more polarized molecule.[6]

| Compound Family | General Trend in Lipophilicity |

| Monofluorinated Azetidines | Can either increase or decrease LogP depending on the position and molecular context. |

| Difluorinated Azetidines | Often leads to an increase in lipophilicity.[9] |

General trends in the lipophilicity of fluorinated azetidines.

The interplay between the increased hydrophobicity of the C-F bond and the overall molecular polarity makes predicting the net effect on lipophilicity challenging. Therefore, experimental determination of LogP or LogD is essential for understanding the true impact of fluorination on a given azetidine derivative.

Metabolic Stability: Blocking the "Soft Spots"

One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability.[6][10] Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the oxidative metabolism of many drugs. These enzymes often target electron-rich C-H bonds, leading to hydroxylation and subsequent clearance of the drug.

The C-F bond is significantly stronger than the C-H bond, making it resistant to oxidative cleavage by CYP enzymes.[5] By strategically placing fluorine atoms at known or suspected sites of metabolism ("soft spots"), medicinal chemists can effectively block these metabolic pathways, leading to a longer in vivo half-life and improved bioavailability.[6][10]

For example, if a specific carbon on the azetidine ring is identified as a site of metabolic oxidation, replacing a hydrogen at that position with a fluorine can prevent this oxidation from occurring.

This ability to control conformation is a subtle yet powerful tool in rational drug design, allowing for the optimization of ligand-receptor interactions. [11]

Experimental Protocols for Characterizing Fluorinated Azetidine Derivatives

Accurate experimental determination of physicochemical properties is essential for validating in silico predictions and guiding drug discovery efforts. The following protocols are standard methodologies adapted with special considerations for fluorinated azetidine derivatives.

Determination of Basicity (pKa) by Potentiometric Titration

Potentiometric titration is a reliable method for determining the pKa of ionizable compounds. [12][13]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a solution of the fluorinated azetidine derivative (typically 1-10 mM) in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO for compounds with low aqueous solubility. [5]2. Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and purge with an inert gas (e.g., nitrogen) to exclude carbon dioxide. [13]3. Titration: Add a standardized solution of a strong acid (e.g., HCl) or base (e.g., NaOH) in small, precise increments.

-

Data Acquisition: Record the pH after each addition of the titrant, ensuring the reading has stabilized.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. [12]

Causality and Self-Validation:

-

Why a co-solvent? Many drug candidates have limited aqueous solubility. A co-solvent ensures the compound remains dissolved throughout the titration. However, the pKa in the co-solvent mixture will differ from the aqueous pKa, and extrapolation to 0% co-solvent may be necessary for a true aqueous pKa value.

-

Why an inert atmosphere? Atmospheric CO2 can dissolve in the solution to form carbonic acid, which can interfere with the titration of basic compounds.

-

Self-Validating System: The shape of the titration curve provides an internal validation. A well-defined sigmoidal curve with a clear inflection point indicates a successful titration. Running a blank titration (without the analyte) can help to correct for any impurities in the solvent or titrant.

Determination of Lipophilicity (LogD7.4) by the Shake-Flask Method

The shake-flask method is the gold standard for determining LogP and LogD values. [14][15]

Step-by-Step Methodology:

-

Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4 and vice versa by shaking them together overnight and then allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of the fluorinated azetidine derivative in a suitable solvent (e.g., DMSO).

-

Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and PBS (pH 7.4).

-

Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium. [16]5. Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as LC-MS/MS.

-

Calculation: The LogD7.4 is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Causality and Self-Validation:

-

Why pre-saturate the phases? n-Octanol and water are partially miscible. Pre-saturation ensures that the volumes of the two phases do not change during the experiment, which would affect the accuracy of the measurement.

-

Challenges with Fluorinated Compounds: Some highly fluorinated compounds can be volatile or may exhibit different chromatographic behavior than their non-fluorinated counterparts. Careful optimization of the analytical method is crucial. 19F NMR can also be used for quantification and is particularly useful for compounds lacking a UV chromophore. [17][18]* Self-Validating System: The mass balance (recovery) of the compound should be calculated by summing the amount in both phases and comparing it to the initial amount added. A recovery of 80-120% indicates a valid experiment. [19]

Assessment of Metabolic Stability in Human Liver Microsomes (HLM)

In vitro metabolic stability assays using HLMs are a standard method for predicting in vivo hepatic clearance. [6][20][21]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a stock solution of the fluorinated azetidine derivative. Thaw pooled human liver microsomes on ice and dilute them in phosphate buffer (pH 7.4). Prepare an NADPH regenerating system. [6]2. Incubation Setup: In a 96-well plate, combine the microsomal suspension and the test compound. Pre-incubate the plate at 37°C for 5-10 minutes. [21]3. Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. [21]4. Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. [21]5. Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.

-

LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated. [6][21]

Causality and Self-Validation:

-

Why use an NADPH regenerating system? CYP450 enzymes require NADPH as a cofactor. An NADPH regenerating system ensures a constant supply of this cofactor throughout the incubation period.

-

Why include a T=0 time point? The T=0 sample, where the reaction is stopped immediately after adding the compound, represents 100% of the initial compound concentration and is crucial for accurate calculations.

-

Self-Validating System: Including positive control compounds with known metabolic fates (e.g., a high-turnover compound like verapamil and a low-turnover compound like warfarin) validates the activity of the microsomal preparation. A control incubation without NADPH should also be performed to assess for any non-NADPH-dependent degradation. [21]

Conclusion: A Forward Look

The strategic fluorination of azetidine derivatives is a powerful and proven approach in modern drug discovery. By understanding and leveraging the profound effects of fluorine on pKa, lipophilicity, metabolic stability, and conformation, medicinal chemists can rationally design molecules with superior pharmacokinetic and pharmacodynamic properties. The experimental protocols detailed in this guide provide a robust framework for characterizing these critical parameters, ensuring that data-driven decisions can be made throughout the drug discovery pipeline. As our understanding of the subtle interplay between fluorine and biological systems continues to grow, the application of fluorinated azetidines is poised to deliver the next generation of innovative therapeutics.

References

- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.

-

BenchChem. (2025). A comparative study of the metabolic stability of fluorinated versus non-fluorinated imidazoles. Retrieved from BenchChem website. [6]3. BenchChem. (2025). Application Notes and Protocols for Determining the Metabolic Stability of GW695634 in Liver Microsomes. Retrieved from BenchChem website. [21]4. BenchChem. (2025). Comparing the metabolic stability of fluorinated versus non-fluorinated indoles. Retrieved from BenchChem website. [10]5. Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray website. [12]6. DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from DergiPark website. [13]7. European Journal of Pharmaceutical Sciences. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 1-8. [14]8. Journal of Medicinal Chemistry. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 59(11), 5292-5304. [19]9. Journal of Organic Chemistry. (2010). Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. The Journal of Organic Chemistry, 75(10), 3445-3450. [5]10. Longdom Publishing. (2018). Caco-2 permeability studies and prospects of in vivo absorption. Journal of Pharmaceutical Care & Health Systems, 5(4). [1]11. NIH. (n.d.). 3,3-Difluoroazetidine. PubChem. Retrieved from [Link] [22]12. NIH. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2716-2730. [23][24]13. NIH. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 737-746. [25]14. NIH. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ACS Medicinal Chemistry Letters, 9(5), 456-461. [26][27]15. NIH. (2020). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. 16. Organic & Biomolecular Chemistry. (2023). Fluorinated 2-Azetines: Synthesis, Applications, Biological Tests, and Development of a Catalytic Process. Organic & Biomolecular Chemistry, 21(27), 5621-5625. [23]17. protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from protocols.io. [20]18. RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49355-49382. [28]19. SCIRP. (2025). Development and Pharmacokinetic Evaluation of a Novel Antileukemic Fluorinated Analog of 5-Azacytidine in Rat Plasma by HPLC-MS/. Advances in Biological Chemistry, 15(5). [29]20. Springer Nature Experiments. (2018). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. In Methods in Molecular Biology (Vol. 1849). Humana Press.

Sources

- 1. longdom.org [longdom.org]

- 2. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. sioc.cas.cn [sioc.cas.cn]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scientificarchives.com [scientificarchives.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. protocols.io [protocols.io]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. hrcak.srce.hr [hrcak.srce.hr]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 25. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Elucidation of fluorine's impact on p Ka and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. scirp.org [scirp.org]

The Azetidine Scaffold in Modern Drug Discovery: A Technical Guide to Emerging Therapeutic Targets

Introduction: The Privileged Nature of the Azetidine Ring

In contemporary medicinal chemistry, the azetidine ring—a four-membered, nitrogen-containing saturated heterocycle—has transitioned from a niche synthetic intermediate to a privileged structural motif[1]. Characterized by high angle strain and a compact, sp3-rich architecture, azetidines offer a highly rigid three-dimensional framework[2].

For drug development professionals, incorporating an azetidine moiety is a strategic choice. It serves as an excellent bioisostere for larger, more lipophilic rings (such as piperidines or pyrrolidines), effectively lowering the basicity of the amine, improving metabolic stability, and reducing the entropic penalty upon receptor binding by locking the pharmacophore into a favorable conformation[2]. This technical guide synthesizes the current landscape of azetidine-based therapeutics, detailing validated clinical targets, emerging preclinical mechanisms, and the self-validating experimental protocols required to evaluate them.

Validated Clinical Targets: FDA-Approved Therapeutics

The clinical viability of the azetidine scaffold is underscored by its presence in several globally approved therapeutics. By strategically positioning the azetidine ring, medicinal chemists have successfully modulated receptor affinity and pharmacokinetic (PK) profiles across diverse disease areas[1].

Table 1: Pharmacological Profiles of FDA-Approved Azetidine-Containing Drugs

| Drug (Brand Name) | Primary Target | Therapeutic Indication | Role of the Azetidine Scaffold |

| Cobimetinib (Cotellic) | MEK1/2 Kinase | Targeted Cancer Therapy (Melanoma) | Enhances metabolic stability and provides a rigid spatial vector for kinase pocket binding[3]. |

| Azelnidipine (Calblock) | L-type Calcium Channels | Hypertension | Modulates receptor affinity via conformational restriction[3]. |

| Baricitinib (Olumiant) | JAK1 / JAK2 | Rheumatoid Arthritis / Alopecia | Improves target selectivity and overall pharmacokinetic profile[1]. |

| Delafloxacin (Baxdela) | Bacterial Topoisomerase | Resistant Bacterial Infections | Increases antimicrobial potency, particularly in acidic and biofilm-rich environments[1]. |

Emerging Therapeutic Targets and Mechanistic Insights

Beyond established kinase and bacterial targets, recent structure-activity relationship (SAR) campaigns have expanded the utility of azetidines into novel oncology and neuropharmacology targets.

STAT3 Inhibition in Oncology

Signal Transducer and Activator of Transcription 3 (STAT3) is constitutively activated in numerous malignancies, driving the expression of oncogenes like c-Myc and Bcl-x[4]. Traditional STAT3 inhibitors have struggled with poor bioavailability and off-target effects. Recently, novel azetidine amides have been discovered as potent, small-molecule inhibitors that directly disrupt STAT3 DNA-binding activity[4]. The rigid azetidine linker precisely orients the pharmacophoric appendages to interact with the STAT3 dimer, preventing its translocation and subsequent binding to consensus DNA sequences[4].

Covalent Inhibition of Endocannabinoid Hydrolases (MAGL and FAAH)

Azetidines have proven highly effective as covalent warheads. Pfizer discovered that azetidine carbamates act as potent, covalent inhibitors of monoacylglycerol lipase (MAGL)[3]. The inherent ring strain of the azetidine facilitates the nucleophilic attack by the key Ser122 residue in the enzyme's active site, displacing a hexafluoroisopropanol (HFIP) leaving group[3]. This covalent mechanism is highly attractive for neuropharmacology, as it offers an extended duration of pharmacodynamic modulation independent of the compound's systemic clearance[3]. Similarly, chiral azetidine-ureas (e.g., VER-24052) have been validated as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH) for pain management[3].

MerTK Inhibition for Immuno-Oncology

The receptor tyrosine kinase MerTK is a critical target for augmenting the immune response against tumors. Recent optimization of pyrazinamide-based compounds led to the discovery of azetidine-benzoxazole derivatives acting as type 1.5 MerTK inhibitors[5]. These compounds demonstrate high in vivo target engagement and exhibit robust single-agent activity in immune-driven murine syngeneic tumor models (e.g., MC-38)[5].

Table 2: Quantitative Data for Emerging Azetidine Targets

| Target | Compound Class | Mechanism of Action | Representative Efficacy / IC50 |

| STAT3 | Azetidine Amides | Disrupts STAT3-DNA binding | Nanomolar potency in vitro; reduces breast cancer cell survival[4]. |

| MAGL | Azetidine Carbamates | Covalent acylation of Ser122 | Extended pharmacodynamic inhibition[3]. |

| FAAH | Azetidine-Ureas | Enzyme inhibition | 78 nM (Rat FAAH, positive optical isomer)[3]. |

| JAK3 | Azetidine Bis-amides | Selective Kinase Inhibition | 0.26 nM (10-fold selectivity over JAK1)[3]. |

Experimental Methodologies for Target Validation

To ensure scientific integrity, the evaluation of azetidine-based compounds requires rigorous, self-validating experimental systems. Below are the definitive protocols for validating the primary emerging targets discussed above.

Protocol 1: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 Inhibition

This protocol is designed to quantify the disruption of STAT3-DNA binding by azetidine amides[4].

-

Nuclear Extract Preparation: Isolate nuclear proteins from NIH3T3/v-Src fibroblasts, which provide a reliable source of constitutively activated STAT3[4].

-

Equilibrium Pre-incubation: Incubate the nuclear extracts with varying concentrations of the azetidine compound for 30 minutes at room temperature[4]. Causality Check: This pre-incubation step is critical; it allows the rigid azetidine scaffold to achieve thermodynamic binding equilibrium with the STAT3 dimer before the introduction of the highly competitive DNA probe, preventing false-negative activity readouts.

-

Probe Addition: Introduce the radiolabeled high-affinity sis-inducible element (hSIE) DNA probe[4].

-

Electrophoretic Separation: Resolve the samples on a non-denaturing polyacrylamide gel to separate the heavy STAT3-DNA complexes from the unbound free probe[4].

-

Quantification: Dry the gel and visualize using autoradiography. Quantify the intensity of the STAT3-DNA complex bands to calculate the IC50 values[6].

Caption: STAT3 signaling cascade and targeted disruption by azetidine amide inhibitors.

Protocol 2: Validation of Covalent MAGL Inhibition via ABPP

To validate the covalent mechanism of azetidine carbamates on MAGL[3], an Activity-Based Protein Profiling (ABPP) workflow coupled with mass spectrometry is required.

-

Enzyme Incubation: Incubate recombinant human MAGL with the azetidine carbamate. The ring strain drives the expulsion of the HFIP leaving group, resulting in the acylation of Ser122[3].

-

Fluorescent Probe Introduction: Add a broad-spectrum, fluorophore-conjugated fluorophosphonate (FP-rhodamine) probe. Causality Check: The FP probe strictly binds to uninhibited, catalytically active serine hydrolases. If the azetidine compound has successfully formed a covalent adduct with Ser122, the FP probe is sterically and chemically blocked from binding.

-

In-Gel Fluorescence: Run the samples on an SDS-PAGE gel. A dose-dependent loss of fluorescence at the MAGL molecular weight confirms covalent target engagement.

-

LC-MS/MS Orthogonal Validation: Digest the inhibited protein with trypsin and analyze via LC-MS/MS. The detection of a specific mass shift corresponding to the azetidine carbamate adduct on the Ser122-containing peptide provides self-validating, definitive proof of the covalent mechanism.

Caption: Step-by-step workflow for the Electrophoretic Mobility Shift Assay (EMSA).

Conclusion

The azetidine scaffold represents a masterclass in modern molecular design. By leveraging its unique ring strain and spatial rigidity, drug developers can engineer highly selective, metabolically stable compounds capable of addressing complex targets ranging from transcription factors (STAT3) to endocannabinoid hydrolases (MAGL/FAAH) and immune-modulating kinases (MerTK). As synthetic methodologies for strained heterocycles continue to advance, the therapeutic landscape for azetidine-based compounds will inevitably expand.

References

- Azetidines in Drug Discovery. PharmaBlock.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.

- The Expanding Therapeutic Landscape of Azetidin-2-ones: A Technical Guide to Novel Drug Targets. Benchchem.

- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry - ACS Publications.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate.

- Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. PubMed.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Azetidine Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Crystal Structure of N-Benzoylazetidine Analogs

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain, greater than that of a cyclopentane or cyclohexane but less than an aziridine, imparts a unique conformational rigidity and a defined three-dimensional geometry that is highly attractive for drug design.[1] When acylated with a benzoyl group, the resulting N-benzoylazetidine core presents a fascinating interplay of structural features: the puckered four-membered ring, a planar and conjugated amide bond, and an aromatic moiety capable of diverse intermolecular interactions.

Understanding the precise three-dimensional arrangement of these analogs at the atomic level through single-crystal X-ray diffraction is paramount for establishing robust structure-activity relationships (SAR).[2] This guide, written from the perspective of a senior application scientist, provides a comprehensive overview of the methodologies and analytical principles involved in determining and interpreting the crystal structures of N-benzoylazetidine analogs. We will delve into the causality behind experimental choices, from synthesis and crystallization to data analysis, and explore the key conformational and supramolecular features that define these structures in the solid state.

Part 1: Synthesis and Crystallization of N-Benzoylazetidine Analogs

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthetic Strategy: Acylation of the Azetidine Core

The most direct route to N-benzoylazetidine analogs is the acylation of a pre-existing azetidine ring. A common and reliable method involves the Schotten-Baumann reaction, where azetidine (or a substituted analog) is treated with benzoyl chloride under basic conditions.

Field-Proven Protocol: Synthesis of N-Benzoylazetidine

-

Reaction Setup: To a solution of azetidine (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask cooled to 0 °C in an ice bath, add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.). The base is critical for scavenging the HCl generated during the reaction.

-

Acylation: Add a solution of benzoyl chloride (1.1 eq.) in DCM dropwise to the stirred azetidine solution over 15-20 minutes. The slow addition is crucial to control the exothermicity of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting azetidine is consumed.

-

Workup and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to yield the pure N-benzoylazetidine.

The Art of Crystallization: Growing Diffraction-Quality Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution.[3]

Protocol: Single Crystal Growth via Slow Evaporation

-

Solvent Selection: The choice of solvent is paramount. Ideal solvents are those in which the compound has moderate solubility. For N-benzoylazetidine analogs, solvents like ethyl acetate, acetone, or a binary mixture such as dichloromethane/hexane or ethanol/water are often successful.[4]

-

Sample Preparation: Dissolve a small amount of the purified compound (10-20 mg) in a minimal volume of the chosen solvent in a clean vial. Gently warm the solution if necessary to ensure complete dissolution.

-

Inducing Supersaturation: Cover the vial with a cap, and pierce the cap with a needle. This allows for very slow evaporation of the solvent. The slow rate is the key to forming large, well-ordered crystals rather than a polycrystalline powder.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from several days to a few weeks.

-

Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully harvest them using a nylon loop.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and torsional angles.[5]

Workflow for Crystal Structure Determination

Caption: General workflow for single-crystal X-ray crystallography.

Detailed Protocol: From Crystal to Structure

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using cryo-oil.[2]

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and potential radiation damage.[2] X-ray diffraction data are collected using a diffractometer by rotating the crystal in a monochromatic X-ray beam. The interaction of the incident rays with the sample produces constructive interference when Bragg's Law is satisfied, resulting in a diffraction pattern of discrete spots.[5]

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors.

-

Structure Solution and Refinement: The crystal structure is solved using computational methods to determine the initial positions of the atoms. This initial model is then refined using a full-matrix least-squares process on F² to best fit the experimental data.[2] Non-hydrogen atoms are refined anisotropically, while hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final structural model is rigorously validated using software tools like PLATON and CHECKCIF to ensure its chemical and geometric sensibility.

Part 3: Structural Analysis of N-Benzoylazetidine Analogs

The refined crystallographic information file (CIF) provides a wealth of data for detailed analysis of the molecule's conformation and its packing in the crystal lattice.

Molecular Conformation: Ring Puckering and Amide Torsion

The conformation of an N-benzoylazetidine analog is primarily defined by two features: the puckering of the four-membered ring and the orientation of the benzoyl group relative to it.

-